2-(Pyrazin-2-yloxy)ethan-1-amine CAS number and molecular weight
2-(Pyrazin-2-yloxy)ethan-1-amine CAS number and molecular weight
An In-Depth Technical Guide to 2-(Pyrazin-2-yloxy)ethan-1-amine
Part 1: Executive Summary
2-(Pyrazin-2-yloxy)ethan-1-amine is a specialized heterocyclic building block used primarily in medicinal chemistry and chemical biology. Structurally, it consists of a pyrazine ring connected to a primary ethylamine chain via an ether linkage (
Unlike its ubiquitous pyridine analog (2-(pyridin-2-yloxy)ethanamine), this pyrazine derivative is often deployed to modulate physicochemical properties—specifically to lower lipophilicity (LogP) and increase aqueous solubility due to the additional nitrogen atom in the aromatic ring. It serves as a critical "linker" motif in PROTACs (Proteolysis Targeting Chimeras) and as a "headgroup" in Fragment-Based Drug Discovery (FBDD) .
Key Technical Distinction: Researchers must distinguish this compound from its isomer, N-(2-hydroxyethyl)pyrazin-2-amine (where the linkage is via nitrogen). Achieving the O-linked ether requires specific synthetic control (see Synthesis Protocol), as the pyrazine nitrogen makes the ring susceptible to nucleophilic attack.
Part 2: Chemical Identity & Properties
As a specialized intermediate, this compound is often synthesized in situ or custom-ordered. It does not possess a widely indexed CAS number for the free base in public commercial catalogs, distinguishing it from the common pyridine analog (CAS 29450-07-5).
Table 1: Physicochemical Profile
| Property | Data | Notes |
| Compound Name | 2-(Pyrazin-2-yloxy)ethan-1-amine | Systematic Name |
| Molecular Formula | ||
| Molecular Weight | 139.16 g/mol | Monoisotopic Mass: 139.07 |
| SMILES | NCCOC1=CN=CC=N1 | |
| InChI Key | (Calculated) HQIBSDCOMQYSPF-UHFFFAOYSA-N | Note: Confirmation required via synthesis |
| pKa (Base) | ~8.8 (Amine), ~0.6 (Pyrazine) | Pyrazine is a very weak base.[1] |
| LogP (Calc) | -0.5 to 0.1 | Highly polar/water soluble. |
| Physical State | Oil (Free Base) / Solid (HCl Salt) | Hygroscopic as a salt. |
Part 3: Synthetic Methodology (The "Boc-Strategy")
Expert Insight: Direct reaction of 2-chloropyrazine with ethanolamine is not recommended . The primary amine of ethanolamine is more nucleophilic than the hydroxyl group, leading to the formation of the N-alkylated product (2-((pyrazin-2-yl)amino)ethanol). To exclusively obtain the O-linked ether, one must use a protected amino alcohol (N-Boc-ethanolamine) and a strong base to generate the alkoxide nucleophile.
Protocol: Nucleophilic Aromatic Substitution ( )
Reagents:
-
2-Chloropyrazine (1.0 eq)
-
N-Boc-ethanolamine (1.1 eq)
-
Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (
) (1.2 eq) -
Solvent: Anhydrous THF or DMF.
Step-by-Step Workflow:
-
Alkoxide Formation:
-
Dissolve N-Boc-ethanolamine in anhydrous THF under
atmosphere. -
Cool to 0°C.
-
Add NaH portion-wise. Stir for 30 min until gas evolution ceases. Mechanism: This generates the reactive alkoxide anion.
-
-
Displacement (
):-
Add 2-Chloropyrazine dropwise to the alkoxide solution.[2]
-
Allow to warm to Room Temperature (RT). If reaction is sluggish (monitored by TLC/LCMS), heat to 50-60°C.
-
Observation: The electron-deficient pyrazine ring facilitates the displacement of the chloride by the oxygen nucleophile.
-
-
Workup & Purification:
-
Quench with water/ammonium chloride.
-
Extract with Ethyl Acetate.
-
Purify the Boc-protected intermediate via silica gel chromatography (Hexane/EtOAc).
-
-
Deprotection:
-
Dissolve the intermediate in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (1:4 v/v) or 4M HCl in Dioxane.
-
Stir at RT for 1-2 hours.
-
Concentrate in vacuo to yield the 2-(Pyrazin-2-yloxy)ethan-1-amine salt .
-
Synthesis Pathway Visualization
Part 4: Applications in Drug Discovery
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker determines the spatial orientation between the Target Protein and the E3 Ligase.
-
Why Pyrazine-Ether?
-
Solubility: The pyrazine nitrogen acts as a hydrogen bond acceptor, improving the aqueous solubility of the PROTAC complex compared to all-carbon or benzene-ether linkers.
-
Metabolic Stability: Pyrazines are generally more resistant to oxidative metabolism (P450s) than phenyl rings.
-
Geometry: The ether oxygen introduces a "kink" and rotational freedom distinct from amide or alkyl connections.
-
Bioisosterism
This compound is a bioisostere for:
-
2-Alkoxypyridines: Replacing the pyridine CH with N (to make pyrazine) reduces lipophilicity (
LogP -1.0) and reduces electron density on the ring, potentially altering metabolic hot-spots. -
Phenoxyethylamines: A direct replacement to lower non-specific binding (NSB) in assays.
Decision Logic for Linker Selection
Part 5: Handling & Safety
-
Stability: The free amine is prone to oxidation and carbamate formation (
absorption) from air. Store as the HCl or TFA salt at -20°C under argon. -
Hazards:
-
Corrosive/Irritant: As a primary amine, it causes skin and eye irritation.
-
Pyrazine Toxicity: While many pyrazines are GRAS (Generally Recognized As Safe) flavoring agents, halogenated precursors (2-chloropyrazine) are irritants.
-
-
Analytical Verification:
-
1H NMR (DMSO-d6): Look for pyrazine aromatic protons (3H) around
8.0-8.5 ppm. The methylene protons ( and ) will appear as triplets around 4.4 and 3.2 ppm, respectively.
-
References
-
Regioselectivity in Pyrazine Synthesis
- Source: Dolezal, M. et al. "Synthesis and biological evaluation of some substituted amides of pyrazine-2-carboxylic acids." Molecules, 2002.
- Relevance: Establishes reactivity profiles of chloropyrazines in reactions.
-
Pyrazines in Medicinal Chemistry
- Source: Miniyar, P. et al. "Pyrazine: A promising scaffold for anticancer activity." European Journal of Medicinal Chemistry, 2013.
- Relevance: Discusses the physicochemical advantages (LogP, solubility) of pyrazine scaffolds.
-
General Protocol for Amino-Ether Synthesis
-
Source: Organic Chemistry Portal.[3] "Nucleophilic Aromatic Substitution (
)." - Relevance: Foundational mechanism for displacing chloride with alkoxides.
-
